

TDZD-8 optimal concentration neuronal cells

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tdzd-8

CAS No.: 327036-89-5

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TDZD-8 Technical Fact Sheet

The table below summarizes key technical data for **TDZD-8** application in neuronal and other relevant cell models.

Cell Type / Model	Purpose / Assay	Recommended Concentration	Key Findings / Effect	Citation
SH-SY5Y Neuroblastoma	Reduce tau phosphorylation (GSK-3 β inhibition)	1 - 10 μ M (24-hour treatment)	Dose-dependent reduction of tau phosphorylation at Ser396; ~65% reduction at 10 μ M	[1]
Primary Rat Midbrain Dopamine Neurons	Neuroprotection against 6-OHDA toxicity	1 - 3 μ M (1-hour pre-treatment)	Increased neuron viability from 38% to 76% at 3 μ M; LDH release decreased by ~58%	[1]
HEK293-tau Cells	Inhibit Alzheimer-like tau aggregation	~10 μ M (effective dose)	Significant reduction in protein aggregates; >60-fold more potent than early analogs	[2] [3]

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C. elegans (Aβ1-42 model)	Reduce paralysis (healthspan assay)	10 μM	Reduced age-progressive paralysis by 90% (PNR886 analog)	[2] [3]
GL261 Glioblastoma	Anti-proliferation / pro-apoptosis	20 μM (24-48 hour treatment)	Significant decrease in cell proliferation and viability	[4]
Primary Leukemia Cells	Induce selective cell death	20 μM (18-24 hour treatment)	Effective cell death in malignant cells; spared normal hematopoietic cells	[5] [6]

Detailed Experimental Protocols

Protocol 1: Inhibiting Tau Phosphorylation in SH-SY5Y Cells

This protocol is used to assess GSK-3β inhibitory activity in a neuronal context.

- Cell Culture:** Seed SH-SY5Y cells in 6-well plates at a density of 2×10^5 cells/well in DMEM supplemented with 10% FBS. Culture for 24 hours.
- Serum Starvation:** Replace the medium with serum-free DMEM to synchronize cells for 6 hours.
- Compound Treatment:** Prepare a stock solution of **TDZD-8** in DMSO. Treat cells with **TDZD-8** at final concentrations ranging from **1 μM to 10 μM** for 24 hours. Include a vehicle control (DMSO at the same dilution).
- Cell Lysis:** Aspirate the medium and lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
- Western Blot Analysis:** Separate proteins via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against **phospho-tau (Ser396)** and **total tau**. Use β-actin as a loading control.
- Quantification:** Quantify band intensities via densitometry. The p-tau/total tau ratio should show a dose-dependent decrease, confirming GSK-3β inhibition [1].

Protocol 2: Neuroprotection in Primary Dopamine Neurons

This protocol evaluates the protective effects of **TDZD-8** against neurotoxins.

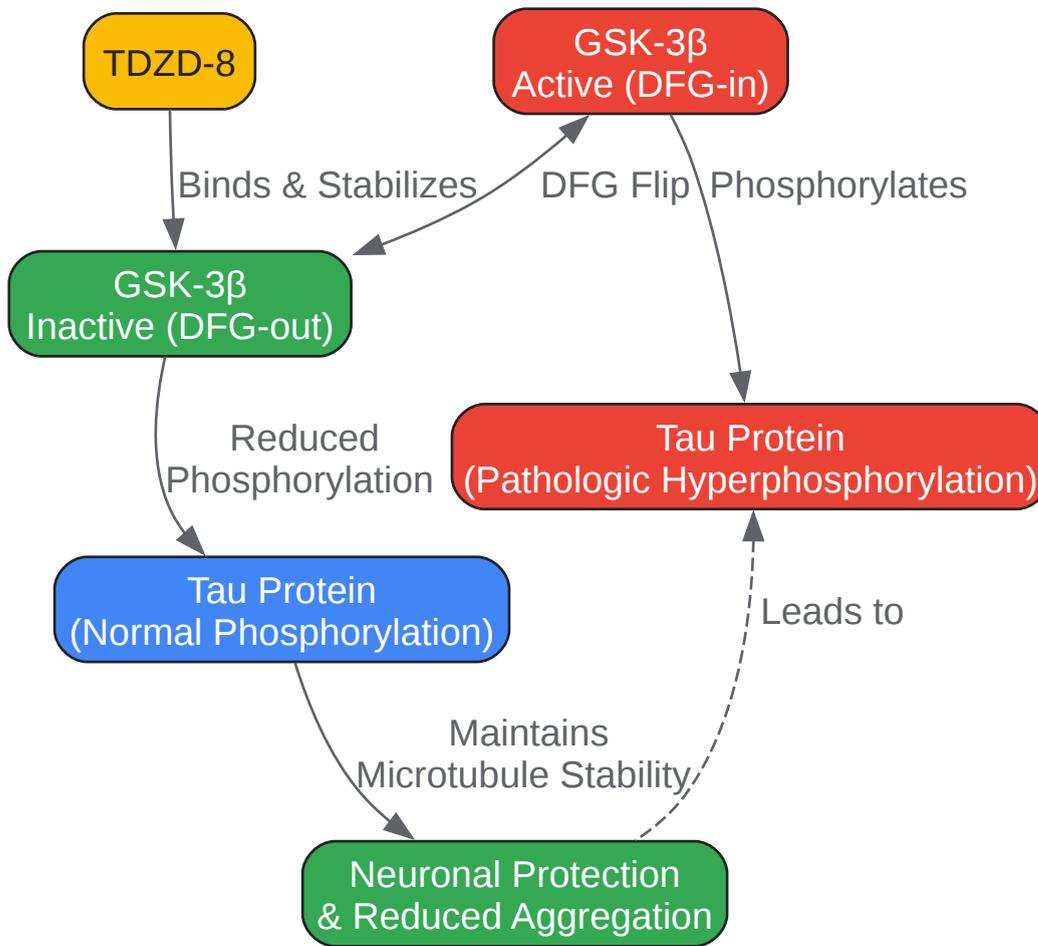
- **Neuron Isolation and Culture:** Dissect midbrains from E14 rat embryos. Isolate dopamine neurons via immunopanning using a tyrosine hydroxylase (TH) antibody. Plate neurons on poly-L-lysine-coated 96-well plates at 1×10^4 cells/well in Neurobasal medium with B27 supplement. Culture for 7 days.
- **Pre-treatment:** Add **TDZD-8** at final concentrations of **1 μM or 3 μM** to the culture medium 1 hour before exposure to the toxin.
- **Toxin Challenge:** Add 6-hydroxydopamine (6-OHDA) at a final concentration of 10 μM to induce neurotoxicity.
- **Viability Assay (MTT):** After 24 hours, add MTT reagent (0.5 mg/mL) and incubate at 37°C for 4 hours. Dissolve the formed formazan crystals in DMSO and measure absorbance at 570 nm.
- **Toxicity Assay (LDH):** Use the culture supernatant from the same wells to measure lactate dehydrogenase (LDH) release, a marker of cell membrane damage, by measuring absorbance at 490 nm [1].

Troubleshooting Common Issues

- **Lack of Effect or Low Potency:** Confirm that you are using a **non-ATP competitive assay design**. **TDZD-8's** IC_{50} should remain constant (1.2-1.4 μM) even with increasing ATP concentrations (1-100 μM). A shift in IC_{50} suggests issues with compound specificity or assay conditions [1] [7].
- **High Cytotoxicity Observed:** Concentrations at or above **20 μM can induce rapid cell death** in certain cell types, such as leukemia cells, within hours [6] [5]. For neuronal survival studies, stick to the lower, neuroprotective range (1-10 μM) and perform a dose-response curve to establish a safe window.
- **Poor Solubility:** **TDZD-8** has inherent poor water solubility. Use high-quality DMSO to prepare a stock solution (e.g., 10-100 mM) and ensure the final DMSO concentration in cell culture media does not exceed 0.1% (v/v), which is generally non-toxic to cells. Sonication of the stock solution can help.

Mechanism of Action Diagram

The following diagram illustrates the primary molecular mechanism of **TDZD-8**, which inhibits GSK-3 β by stabilizing its inactive form.



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Diagram: **TDZD-8** binds the hydrophobic allosteric pocket of GSK-3 β in its inactive "DFG-out" conformation, preventing its activation. This inhibits the pathologic hyperphosphorylation of tau protein, thereby promoting microtubule stability and neuronal protection [7] [2] [1].

Key Technical Notes

- **Specificity:** **TDZD-8** is a highly selective **non-ATP competitive inhibitor of GSK-3 β** (IC₅₀ ~2 μ M). It shows negligible activity against CDK1, casein kinase II, PKA, and PKC even at 100 μ M [1].
- **In Vivo Correlation:** The neuroprotective effects observed in cellular models (1-10 μ M) correlate with efficacy in animal models. For example, intraperitoneal administration of **1-3 mg/kg** in rat models of Parkinson's disease ameliorated dyskinesia and protected dopamine neurons [1].
- **Next-Gen Analogs:** Recent research has identified more potent TDZD analogs like **PNR886** and **PNR962**, which show superior efficacy in reducing protein aggregation and extending healthspan in models of neurodegeneration [2] [3].

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